molecular formula C10H12F3NO B12638919 4-Methoxy-N-(3,3,3-trifluoropropyl)aniline CAS No. 919486-75-2

4-Methoxy-N-(3,3,3-trifluoropropyl)aniline

Katalognummer: B12638919
CAS-Nummer: 919486-75-2
Molekulargewicht: 219.20 g/mol
InChI-Schlüssel: XFVYBYUASXCMFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-N-(3,3,3-trifluoropropyl)aniline is an organic compound characterized by the presence of a methoxy group attached to an aniline ring, with a trifluoropropyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-(3,3,3-trifluoropropyl)aniline typically involves the reaction of 4-methoxyaniline with 3,3,3-trifluoropropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-N-(3,3,3-trifluoropropyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-N-(3,3,3-trifluoropropyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-Methoxy-N-(3,3,3-trifluoropropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

  • 4-Fluoro-3-methoxy-N-(3,3,3-trifluoropropyl)aniline
  • 3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline

Comparison: Compared to its analogs, 4-Methoxy-N-(3,3,3-trifluoropropyl)aniline is unique due to the specific positioning of the methoxy and trifluoropropyl groups, which can influence its reactivity and interactions with biological targets. The presence of the methoxy group can enhance its solubility and stability, while the trifluoropropyl group can modulate its lipophilicity and overall biological activity.

Eigenschaften

CAS-Nummer

919486-75-2

Molekularformel

C10H12F3NO

Molekulargewicht

219.20 g/mol

IUPAC-Name

4-methoxy-N-(3,3,3-trifluoropropyl)aniline

InChI

InChI=1S/C10H12F3NO/c1-15-9-4-2-8(3-5-9)14-7-6-10(11,12)13/h2-5,14H,6-7H2,1H3

InChI-Schlüssel

XFVYBYUASXCMFD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NCCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.